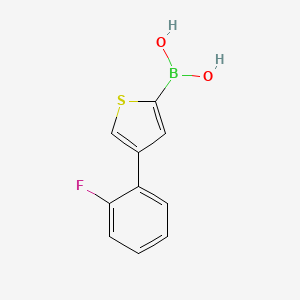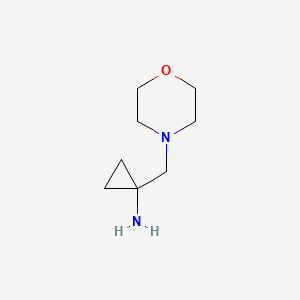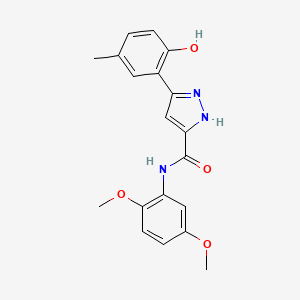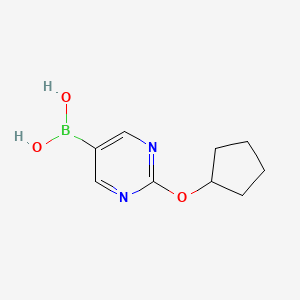
(4-(2-Fluorophenyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it highly efficient and versatile .
Suzuki-Miyaura Coupling:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or boronate esters.
Wissenschaftliche Forschungsanwendungen
(4-(2-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (4-(2-Fluorophenyl)thiophen-2-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the fluorophenyl group.
4-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the thiophene ring.
2-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluorine atom in a different position.
Uniqueness
(4-(2-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and the fluorophenyl group. This unique structure enhances its reactivity and makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C10H8BFO2S |
|---|---|
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
[4-(2-fluorophenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,13-14H |
InChI-Schlüssel |
MEANVNOSXCUJPS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)C2=CC=CC=C2F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)
![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14091131.png)
![Methyl 4-[7-fluoro-2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14091132.png)
![(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid](/img/structure/B14091134.png)

![N-(furan-2-ylmethyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14091141.png)
![6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B14091145.png)



![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14091164.png)
![5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14091177.png)

![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
